(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride
Overview
Description
“(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1208744-99-3 . It has a molecular weight of 160.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H12N2.ClH . The structure includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Crystallographic and Computational Studies
- X-Ray Crystallographic and DFT Study : Schiff base compounds, closely related to (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride, have been synthesized and analyzed using X-ray diffraction and density functional theory. These studies enhance understanding of hydrogen bonding and electrostatic interactions in such compounds, with potential applications in molecular design and material science (Akerman & Chiazzari, 2014).
Synthesis and Characterization
- Novel Compound Synthesis : New compounds, including derivatives of this compound, have been synthesized and characterized through methods like nuclear magnetic resonance (NMR). These findings contribute to the expansion of chemical libraries, useful in drug discovery and material science (Zhai, 2014).
Anticancer Activity
- Anticancer Research : Pyrrole Schiff bases, structurally similar to this compound, have been developed into palladium and platinum complexes, showing significant anticancer activity against various human cancer cell lines. This area of research is vital for the development of new anticancer agents (Mbugua et al., 2020).
Antimicrobial Applications
- Antimicrobial Agent Synthesis : Novel pyrrole derivatives, closely related to this compound, have been synthesized and evaluated as antimicrobial agents. Such compounds could potentially lead to new therapeutic tools in combating microbial infections (Hublikar et al., 2019).
Anticonvulsant Potential
- Anticonvulsant Activity Study : Research on Schiff bases of pyrrole compounds, similar in structure to this compound, has shown potential anticonvulsant activities, suggesting their use in developing new treatments for epilepsy (Pandey & Srivastava, 2011).
Safety and Hazards
Properties
IUPAC Name |
(1,5-dimethylpyrrol-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c1-6-3-4-7(5-8)9(6)2;/h3-4H,5,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQBCJINNOJFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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